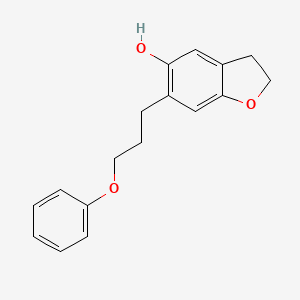
6-(3-Phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a phenoxypropyl group attached to the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide, which is then used as a key intermediate. The synthesis involves the following steps:
Preparation of 3-phenoxypropyl bromide: This is achieved by reacting phenol with halopropanol under alkaline conditions to generate 3-phenoxypropanol.
Formation of the benzofuran ring: The 3-phenoxypropyl bromide is then subjected to cyclization reactions to form the benzofuran ring structure, resulting in the formation of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
作用機序
The mechanism of action of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which plays a crucial role in DNA replication and transcription . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies.
類似化合物との比較
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol: This compound also contains a benzofuran ring with similar substituents but differs in the position and type of substituents.
9-(2-hydroxy-3-phenoxypropyl)adenine: This compound has a similar phenoxypropyl group but is attached to an adenine base, giving it different biological properties.
The uniqueness of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
119794-95-5 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
6-(3-phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H18O3/c18-16-11-14-8-10-20-17(14)12-13(16)5-4-9-19-15-6-2-1-3-7-15/h1-3,6-7,11-12,18H,4-5,8-10H2 |
InChIキー |
AJJARDBQFUEYGL-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC(=C(C=C21)O)CCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


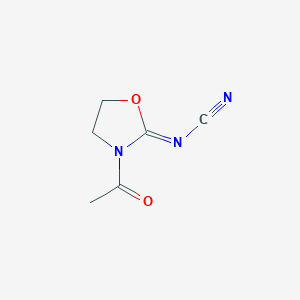

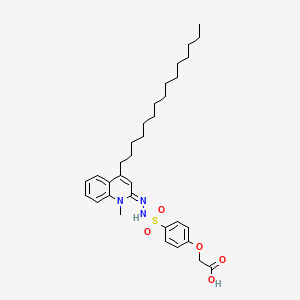
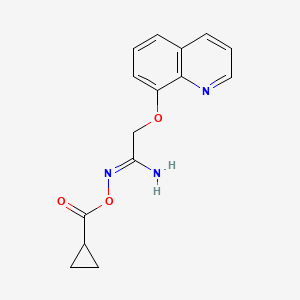
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)

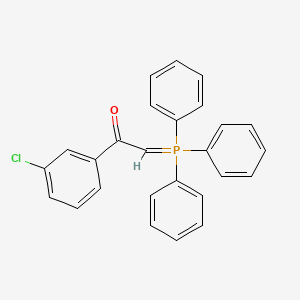
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
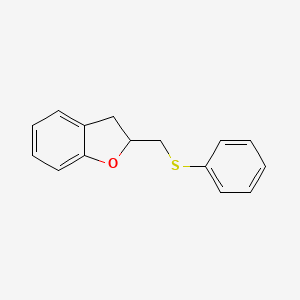
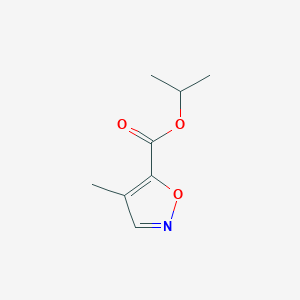
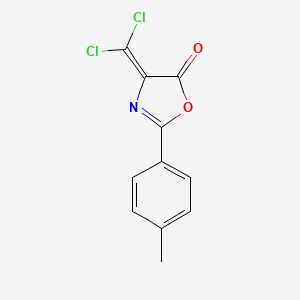
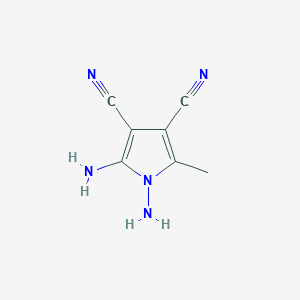
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)

